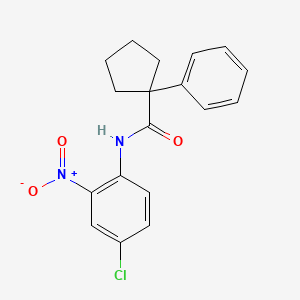

N-(4-氯-2-硝基苯基)(苯基环戊基)甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(4-Chloro-2-nitrophenyl)(phenylcyclopentyl)formamide" is not directly mentioned in the provided papers. However, the papers do discuss various nitrophenyl formamide derivatives, which are structurally related to the compound . These derivatives are of interest due to their biological activities, such as antidiabetic, antimicrobial, and potential carcinogenic effects .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including protection of amino groups, nitration, and subsequent acylative cleavage to yield the desired formamide derivatives. For instance, the synthesis of chloramphenicol, a formamide derivative, involves protecting an amino group as a formamido derivative, followed by nitration and acylative cleavage . These methods could potentially be adapted for the synthesis of "N-(4-Chloro-2-nitrophenyl)(phenylcyclopentyl)formamide."

Molecular Structure Analysis

The molecular structure and conformational preferences of related compounds have been characterized using techniques such as X-ray powder diffractometry, thermal analysis, infrared spectroscopy, and NMR spectroscopy . These studies reveal different polymorphic forms and provide insights into the stability and conformational dynamics of the molecules.

Chemical Reactions Analysis

The reactivity of related formamide compounds has been explored, with some undergoing complex condensation reactions with alkylamines to yield products with diazepinoindole fragments . The chemical behavior of "N-(4-Chloro-2-nitrophenyl)(phenylcyclopentyl)formamide" could be inferred from these reactions, suggesting potential routes for further functionalization or transformation.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied, revealing a broad spectrum of activity against various microorganisms . The thermal stability and phase transitions of polymorphic forms have also been characterized, providing information on the thermodynamic stability of these compounds . These properties are crucial for understanding the behavior of "N-(4-Chloro-2-nitrophenyl)(phenylcyclopentyl)formamide" in different environments and its potential as a pharmaceutical agent.

科学研究应用

有机合成和化学性质

甲酰胺衍生物在有机合成中至关重要,可用作制备各种化合物的中间体。例如,甲酰胺由于其化学稳定性、无毒性和无腐蚀性,已被用作有机化合物的绿色溶剂。它们与脂肪烃和芳烃相容,增强了芳香族化合物的溶解度并降低了其挥发性。该性质有利于在优化条件下合成杂环化合物,得到高产率产品 (Ghasemi, 2018).

药物化学和药物开发

在药物化学中,甲酰胺衍生物因其潜在的生物活性而受到探索。例如,合成了 N-(烷基/芳基)-2-氯-4-硝基-5-[(4-硝基苯基)磺酰基]苯甲酰胺的衍生物,并评估了它们的抗糖尿病和抗菌潜力。该类中的特定化合物对 α-葡萄糖苷酶和 α-淀粉酶酶表现出有效的抑制活性,表明它们作为抗糖尿病剂的潜力。此外,一些衍生物表现出显着的抗菌和抗真菌活性,突出了它们在开发新型抗菌剂中的潜力 (Thakal, Singh, & Singh, 2020).

安全和危害

作用机制

Target of Action

The targets of a compound depend on its chemical structure and properties. Typically, compounds interact with proteins, enzymes, or receptors in the body. These interactions can inhibit or enhance the function of the target, leading to various biological effects .

Mode of Action

The mode of action refers to how the compound interacts with its target. This could involve binding to a specific site on the target, leading to a change in its activity. The compound could act as an inhibitor, blocking the function of the target, or as an activator, enhancing its function .

Biochemical Pathways

The compound could affect various biochemical pathways depending on its target. For example, if the target is an enzyme involved in a specific metabolic pathway, the compound could affect the production of certain metabolites .

Pharmacokinetics

This refers to how the compound is absorbed, distributed, metabolized, and excreted by the body (ADME). Factors such as the compound’s solubility, stability, and molecular size can affect its pharmacokinetics .

Result of Action

The result of the compound’s action depends on its mode of action and the biochemical pathways it affects. This could range from changes at the molecular and cellular level to effects on the whole organism .

Action Environment

The action of the compound can be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. These factors can affect the compound’s stability, its interaction with its target, and its overall efficacy .

属性

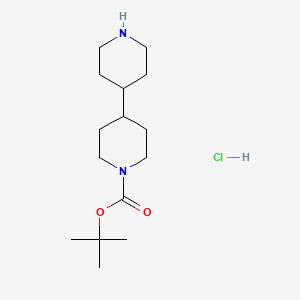

IUPAC Name |

N-(4-chloro-2-nitrophenyl)-1-phenylcyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O3/c19-14-8-9-15(16(12-14)21(23)24)20-17(22)18(10-4-5-11-18)13-6-2-1-3-7-13/h1-3,6-9,12H,4-5,10-11H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZFVNXSXVCHKKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-benzoyl-N-methylbenzamide](/img/structure/B2527964.png)

![N-(furan-2-ylmethyl)-4-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzamide](/img/structure/B2527966.png)

![4-Azaspiro[2.5]octane-7-carboxylic acid;hydrochloride](/img/structure/B2527967.png)

![5-((3-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2527968.png)

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-(dimethylamino)-N-methylbenzamide](/img/structure/B2527969.png)

![N-[2-(4-chlorophenyl)ethyl]-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2527975.png)

![3-(4-Chlorophenyl)-9-methyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2527981.png)

![4-(N-benzyl-N-ethylsulfamoyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2527982.png)